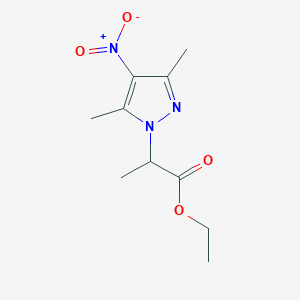

ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

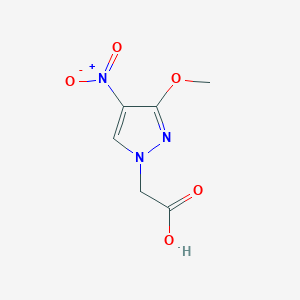

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C10H15N3O4 . It is also known by its CAS number 494747-21-6 .

Molecular Structure Analysis

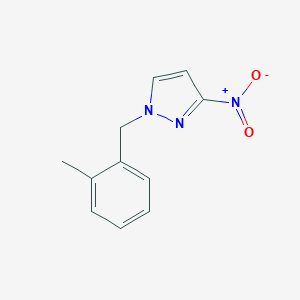

The molecular structure of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ester group .Applications De Recherche Scientifique

It appears that there is limited direct information available on the specific applications of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate. However, based on the general properties and applications of pyrazole derivatives, we can infer several potential areas of research where this compound might be applied. Below are some fields with their respective detailed sections:

Pharmacological Research

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate could be explored for its potential use in developing treatments for parasitic diseases.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the biological potential of indole derivatives , this compound may be used in molecular docking studies to explore its interactions with biological targets, potentially as an anti-HIV-1 agent.

Synthesis of Novel Derivatives

The synthesis of novel derivatives from pyrazole scaffolds is an active area of research . Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate could serve as a precursor or intermediate in the synthesis of new compounds with enhanced or desired properties.

Analytical Chemistry

In analytical chemistry, especially in chromatography and mass spectrometry, this compound might be used as a standard or reagent due to its unique structure .

Advanced Battery Science

Pyrazole derivatives have been mentioned in the context of advanced battery science . The compound could be investigated for its electrochemical properties and potential application in battery technology.

Life Science Research Solutions

Given its listing among life science research solutions , this compound may have applications in various biochemical assays or as a component in the development of research tools.

Propriétés

IUPAC Name |

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-17-10(14)8(4)12-7(3)9(13(15)16)6(2)11-12/h8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQISWYIEFMQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=C(C(=N1)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508036.png)